molecular formula C12H17BrClNO2 B1441693 2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride CAS No. 1219956-82-7

2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride

Cat. No.: B1441693
CAS No.: 1219956-82-7
M. Wt: 322.62 g/mol
InChI Key: ANFLEAXNLCNFTM-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound that features a brominated aromatic ring, a methoxy group, and a pyrrolidinylmethyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride typically involves multiple steps, starting with the bromination of 4-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by the formation of the pyrrolidinylmethyl ether linkage through nucleophilic substitution reactions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, while the pyrrolidinylmethyl ether moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride
  • 4-Methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride
  • 2-Bromo-4-methoxyphenyl 3-piperidinylmethyl ether hydrochloride

Uniqueness

2-Bromo-4-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride is unique due to the presence of both a bromine atom and a methoxy group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The pyrrolidinylmethyl ether moiety further distinguishes it from other similar compounds by providing additional steric and electronic effects.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(2-bromo-4-methoxyphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2.ClH/c1-15-10-2-3-12(11(13)6-10)16-8-9-4-5-14-7-9;/h2-3,6,9,14H,4-5,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFLEAXNLCNFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2CCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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